N-[2-[(4-ethynylphenyl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]-2-(2-fluorophenyl)acetamide
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Overview
Description
N-[2-[(4-ethynylphenyl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]-2-(2-fluorophenyl)acetamide: is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes an ethynyl group, a fluorophenyl group, and an isoquinoline moiety, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(4-ethynylphenyl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]-2-(2-fluorophenyl)acetamide typically involves multiple steps, including the formation of the isoquinoline core, the introduction of the ethynyl group, and the attachment of the fluorophenyl acetamide moiety. Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases like sodium hydride for deprotonation steps, and various solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory-scale procedures to improve yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[2-[(4-ethynylphenyl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]-2-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The isoquinoline moiety can be reduced to form tetrahydroisoquinoline derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of tetrahydroisoquinoline derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-[(4-ethynylphenyl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]-2-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it could interact with neurotransmitter receptors in the brain, influencing neuronal signaling pathways and potentially offering therapeutic benefits for neurological conditions .
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A compound with antimicrobial properties.
Domiphen bromide: Another antimicrobial agent with a similar structure.
Uniqueness
N-[2-[(4-ethynylphenyl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]-2-(2-fluorophenyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its ethynyl and fluorophenyl groups, in particular, provide opportunities for further functionalization and derivatization, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[2-[(4-ethynylphenyl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]-2-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN2O/c1-2-19-7-9-20(10-8-19)17-29-14-13-21-11-12-24(15-23(21)18-29)28-26(30)16-22-5-3-4-6-25(22)27/h1,3-12,15H,13-14,16-18H2,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUWUGRAXFXFHKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)CN2CCC3=C(C2)C=C(C=C3)NC(=O)CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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